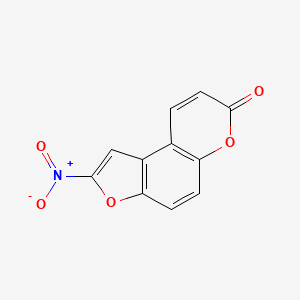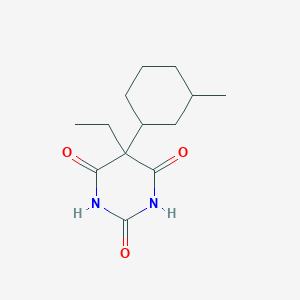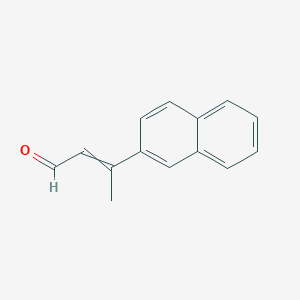
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- is a complex organic compound characterized by its unique furobenzopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 7H-Furo(3,2-f)(1)benzopyran-7-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7H-Furo(3,2-f)(1)benzopyran-7-one, 2-amino-.
Substitution: Formation of various substituted furobenzopyran derivatives.
Applications De Recherche Scientifique
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-: Known for its use in photochemotherapy.
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-[(3-methyl-2-butenyl)oxy]-: Studied for its potential anti-inflammatory properties.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(2,3-epoxy-3-methylbutoxy)-, ®-(+)-: Known for its use in the synthesis of natural products.
Uniqueness
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
80673-12-7 |
|---|---|
Formule moléculaire |
C11H5NO5 |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
2-nitrofuro[3,2-f]chromen-7-one |
InChI |
InChI=1S/C11H5NO5/c13-11-4-1-6-7-5-10(12(14)15)16-9(7)3-2-8(6)17-11/h1-5H |
Clé InChI |
FWCMWZGPEUVDLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC2=C1C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)


![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)




![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)

![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)

